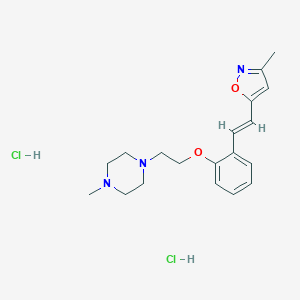

Piperazine, 1-methyl-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, dihydrochloride, (E)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Piperazine, 1-methyl-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, dihydrochloride, (E)- is a synthetic organic compound belonging to the piperazine family, distinguished by its multiple aromatic and heteroaromatic rings. As a dihydrochloride salt, it enhances solubility in aqueous solutions, which is vital for its usage in various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-methyl-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, dihydrochloride, (E)- involves several key steps:

Formation of 3-methyl-5-isoxazole: This can be achieved through the cyclization of a suitable diketone or nitrile oxide intermediate.

Ethenylation: The attachment of the ethenyl group to 3-methyl-5-isoxazole, typically using a Wittig reaction or a Heck coupling reaction.

Phenoxyethylation: The phenoxyethyl group is then introduced, possibly via a nucleophilic substitution reaction.

Attachment to Piperazine: The functionalized isoxazole is then connected to the 1-methyl-4-(2-chloroethyl)piperazine intermediate in the presence of a suitable base.

Formation of Dihydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial synthesis often scales up these reactions with optimized parameters:

Use of continuous flow reactors for better control over reaction conditions.

Employing high-purity reagents and catalysts to ensure maximum yield and minimal impurities.

Adopting cost-effective purification techniques such as crystallization and column chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, especially at the ethenyl group, forming epoxides or dihydroxylated products.

Reduction: Reduction can convert the ethenyl group into ethyl, altering the compound’s physical and chemical properties.

Substitution: The phenoxy and isoxazole moieties provide sites for electrophilic or nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

Oxidizing Agents: m-Chloroperbenzoic acid for epoxidation.

Reducing Agents: Sodium borohydride for selective reduction.

Substitution Reagents: Halogenating agents for substitution on aromatic rings.

Major Products

Major products depend on the reaction type, such as:

Epoxides: from oxidation.

Hydroxyethyl derivatives: from reduction.

Halogenated derivatives: from substitution.

Aplicaciones Científicas De Investigación

Chemistry

Synthesis Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Catalysis: Acts as a ligand in metal-catalyzed reactions.

Biology

Receptor Studies: As an analog of bioactive molecules, it helps in studying receptor-ligand interactions.

Pharmacology: Used in the development and study of new drugs targeting specific pathways.

Medicine

Drug Development: Investigated for potential therapeutic effects in treating neurological and psychological disorders.

Diagnostic Tools: Utilized in imaging studies due to its binding affinity to certain biological targets.

Industry

Material Science: Employed in the creation of polymers and materials with specific properties.

Agriculture: Used in the development of agrochemicals.

Mecanismo De Acción

Piperazine, 1-methyl-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, dihydrochloride, (E)- exerts its effects by interacting with specific molecular targets. Its mechanism involves:

Binding to Receptors: This compound can bind to certain neural or hormonal receptors, modulating their activity.

Enzyme Inhibition: It can act as an inhibitor for specific enzymes, altering metabolic pathways.

Signal Transduction: By influencing receptor activity, it can modulate intracellular signal transduction pathways.

Comparación Con Compuestos Similares

Piperazine, 1-methyl-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, dihydrochloride, (E)- is compared with:

Piperazine derivatives: Highlighting its unique isoxazole and ethenyl groups, which provide distinct reactivity and binding properties.

Isoxazole compounds: Comparison with other isoxazole-based compounds, demonstrating the influence of the piperazine moiety.

Phenoxyethylamines: Examining the effect of the ethenyl linkage versus other alkyl linkages.

This compound stands out due to its multi-functional structure, allowing for diverse reactivity and applications across various fields.

Actividad Biológica

Piperazine derivatives have garnered significant attention in pharmacology due to their diverse biological activities. The compound Piperazine, 1-methyl-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, dihydrochloride, (E)- is one such derivative with potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure which includes a piperazine core substituted with various functional groups. Its molecular formula is C20H26Cl2N2O3, and it possesses notable features that contribute to its biological activity.

Piperazine derivatives typically exhibit their effects through several mechanisms:

- Receptor Modulation : Many piperazines act as ligands for neurotransmitter receptors, influencing pathways related to mood regulation, pain perception, and inflammation.

- Enzyme Inhibition : Some derivatives inhibit enzymes such as fatty acid amide hydrolase (FAAH), which plays a crucial role in the degradation of endocannabinoids. This inhibition can lead to increased levels of these lipids, potentially providing analgesic effects .

- Antimicrobial Activity : Certain piperazine compounds have demonstrated antibacterial properties against Gram-positive bacteria, including resistant strains like MRSA .

Antinociceptive Effects

Research indicates that piperazine derivatives can significantly reduce pain responses in animal models. For example, compounds similar to Piperazine, 1-methyl-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, have been shown to attenuate tactile allodynia and thermal hyperalgesia in rat models of neuropathic pain . This suggests a potential application in pain management therapies.

Antimicrobial Properties

Piperazine derivatives exhibit varied degrees of antibacterial activity. For instance:

- Compound 44 , a related piperazine derivative, showed potent activity against drug-resistant strains of Staphylococcus aureus and Enterococcus faecium at low concentrations .

- The mechanism involves the depolarization of bacterial membranes, leading to cell death without significant toxicity to mammalian cells.

Case Studies and Research Findings

Several studies highlight the biological activity of piperazine derivatives:

- FAAH Inhibition Study :

- Antimicrobial Efficacy :

Comparative Biological Activity Table

Propiedades

Número CAS |

139193-92-3 |

|---|---|

Fórmula molecular |

C19H27Cl2N3O2 |

Peso molecular |

400.3 g/mol |

Nombre IUPAC |

3-methyl-5-[(E)-2-[2-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]ethenyl]-1,2-oxazole;dihydrochloride |

InChI |

InChI=1S/C19H25N3O2.2ClH/c1-16-15-18(24-20-16)8-7-17-5-3-4-6-19(17)23-14-13-22-11-9-21(2)10-12-22;;/h3-8,15H,9-14H2,1-2H3;2*1H/b8-7+;; |

Clave InChI |

RBSLOONPXXWWQQ-MIIBGCIDSA-N |

SMILES |

CC1=NOC(=C1)C=CC2=CC=CC=C2OCCN3CCN(CC3)C.Cl.Cl |

SMILES isomérico |

CC1=NOC(=C1)/C=C/C2=CC=CC=C2OCCN3CCN(CC3)C.Cl.Cl |

SMILES canónico |

CC1=NOC(=C1)C=CC2=CC=CC=C2OCCN3CCN(CC3)C.Cl.Cl |

Sinónimos |

1-methyl-4-[2-[2-[(E)-2-(3-methyloxazol-5-yl)ethenyl]phenoxy]ethyl]pip erazine dihydrochloride |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.